molecular formula C18H19N5O3S B2492903 N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxynicotinamide CAS No. 1448027-86-8

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxynicotinamide

Cat. No. B2492903
CAS RN: 1448027-86-8
M. Wt: 385.44
InChI Key: UPIXRBGEZYHHJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxynicotinamide typically involves multi-step synthetic routes, incorporating strategies such as Ugi reactions and further functionalization. For example, compounds with [1,2,4]triazine and thiophene units have been synthesized through methods involving isocyanides and semicarbazones in a multi-step process, indicating the potential approach for synthesizing the target molecule (Sañudo et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been determined using techniques such as X-ray diffraction analysis. These analyses reveal the presence of specific bonding patterns, including hydrogen bonds and π-π interactions, which significantly influence the molecular conformation and stability. For instance, the molecular and crystal structures of related compounds have shown centrosymmetric dimers formed by hydrogen bonds (Askerov et al., 2019).

properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-26-17-13(4-2-8-20-17)16(24)19-9-10-22-18(25)23(12-6-7-12)15(21-22)14-5-3-11-27-14/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIXRBGEZYHHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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